N-benzyl-4-oxo-4H-chromene-2-carboxamide
Overview
Description
N-benzyl-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.08954328 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Polymorphism
- N-benzyl-4-oxo-4H-chromene-2-carboxamide derivatives exhibit interesting structural properties. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide shows anti-rotamer conformation and the amide O atom can be either trans- or cis-related to the O atom of the pyran ring. This structural diversity includes polymorphism as seen in some derivatives, which crystallize in different space groups (Reis et al., 2013).
Antibacterial Applications
- Certain derivatives of this compound demonstrate significant antibacterial activity. A study synthesized novel derivatives and evaluated their effects against various Gram-negative and Gram-positive bacteria, with some compounds exhibiting notable antibacterial effects (Pouramiri et al., 2017).
Crystal Structure and Conformation
- The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been investigated. These molecules are essentially planar and exhibit specific conformations that are important for their chemical properties and potential applications (Gomes et al., 2015).
Complex Formation with Metals
- Novel complexes of copper(II), cobalt(II), and nickel(II) with this compound derivatives have been synthesized, showing potential applications in the field of coordination chemistry and materials science (Myannik et al., 2018).
Potential in Treating Neurodegenerative Diseases
- Some this compound derivatives have been explored for their potential in treating Alzheimer's disease. They exhibit properties such as cholinesterase inhibition, antioxidant activity, and β-secretase 1 inhibitory activities, making them promising candidates for therapeutic applications (Fernández-Bachiller et al., 2012).
Chemosensor Applications
- Coumarin benzothiazole derivatives of this compound have been developed as chemosensors for cyanide anions, demonstrating their utility in analytical chemistry for the detection of specific ions (Wang et al., 2015).
Ligand Development for GPR55
- Chromen-4-one derivatives, including those related to this compound, have been synthesized and evaluated as ligands for G protein-coupled receptor GPR55. These compounds vary in efficacy, ranging from (partial) agonists to antagonists, indicating potential pharmaceutical applications (Schoeder et al., 2019).
Properties
IUPAC Name |
N-benzyl-4-oxochromene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-14-10-16(21-15-9-5-4-8-13(14)15)17(20)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWMZCPTIMTGRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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